

Spectroscopic Profile of Methyl 3-oxoheptanoate: A Technical Guide

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Compound of Interest

Compound Name: **Methyl 3-oxoheptanoate**

Cat. No.: **B126765**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 3-oxoheptanoate** (CAS No: 39815-78-6), a key intermediate in various organic syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The structural information of **Methyl 3-oxoheptanoate** ($C_8H_{14}O_3$, Molar Mass: 158.19 g/mol) has been elucidated using various spectroscopic techniques. The quantitative data are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Data

The proton NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
3.72	Singlet	3H	-OCH ₃ (Methyl ester)
3.44	Singlet	2H	-C(O)CH ₂ C(O)-
2.53	Triplet	2H	-C(O)CH ₂ CH ₂ -
1.22-1.65	Multiplet	4H	-CH ₂ CH ₂ CH ₃
0.90	Triplet	3H	-CH ₂ CH ₃

Solvent: CDCl₃, Frequency: 200 MHz

¹³C NMR Data (Predicted)

The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. Please note that the following data is based on prediction and should be confirmed with experimental results.

Chemical Shift (δ) ppm	Carbon Assignment
202.9	C=O (Ketone)
167.5	C=O (Ester)
52.3	-OCH ₃
49.0	-C(O)CH ₂ C(O)-
42.9	-C(O)CH ₂ CH ₂ -
25.7	-CH ₂ CH ₂ CH ₃
22.2	-CH ₂ CH ₃
13.8	-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~2960, ~2870	Strong	C-H stretch (alkane)
~1745	Strong	C=O stretch (ester)
~1715	Strong	C=O stretch (ketone)
~1440	Medium	C-H bend (alkane)
~1250-1000	Strong	C-O stretch (ester)

Sample Preparation: Neat film

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.

Mass-to-Charge Ratio (m/z)	Relative Intensity	Assignment
158	Low	[M] ⁺ (Molecular Ion)
127	Medium	[M - OCH ₃] ⁺
115	Medium	[M - C ₃ H ₇] ⁺
85	High	[C ₄ H ₅ O ₂] ⁺
57	Very High (Base Peak)	[C ₄ H ₉] ⁺ or [C ₃ H ₅ O] ⁺
41	High	[C ₃ H ₅] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation: A solution of **Methyl 3-oxoheptanoate** is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of deuterated chloroform (CDCl_3). A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- Instrumentation: The NMR spectra are recorded on a spectrometer operating at a frequency of 200 MHz or higher for protons.
- Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to the spectrum.

Infrared (IR) Spectroscopy

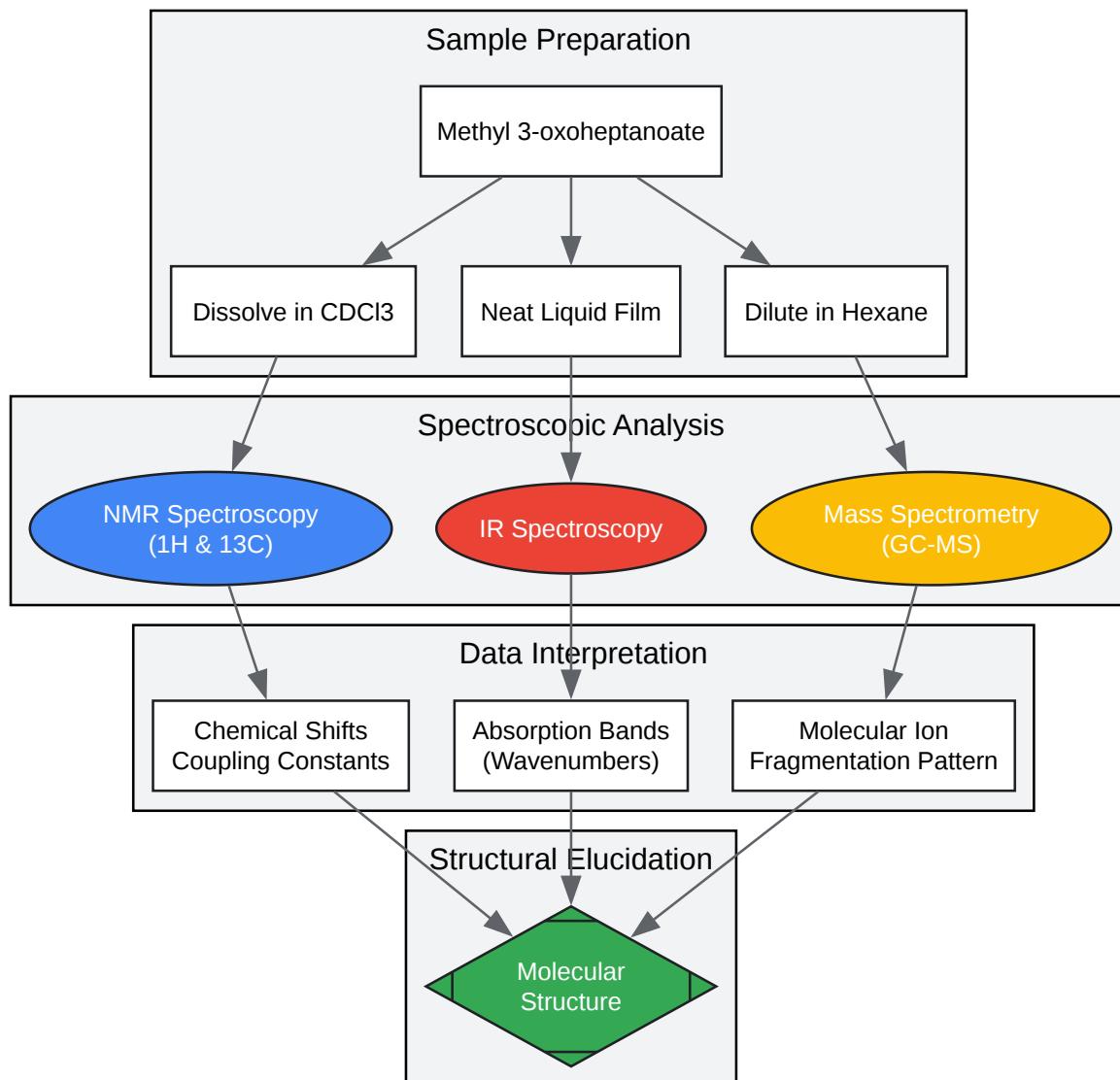
- Sample Preparation: A drop of neat **Methyl 3-oxoheptanoate** is placed between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film.
- Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample holder, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum from the sample spectrum.
- Data Analysis: The resulting spectrum shows the percentage of transmittance or absorbance as a function of wavenumber (in cm^{-1}). The characteristic absorption bands are identified and assigned to their corresponding functional groups.

Mass Spectrometry (GC-MS)

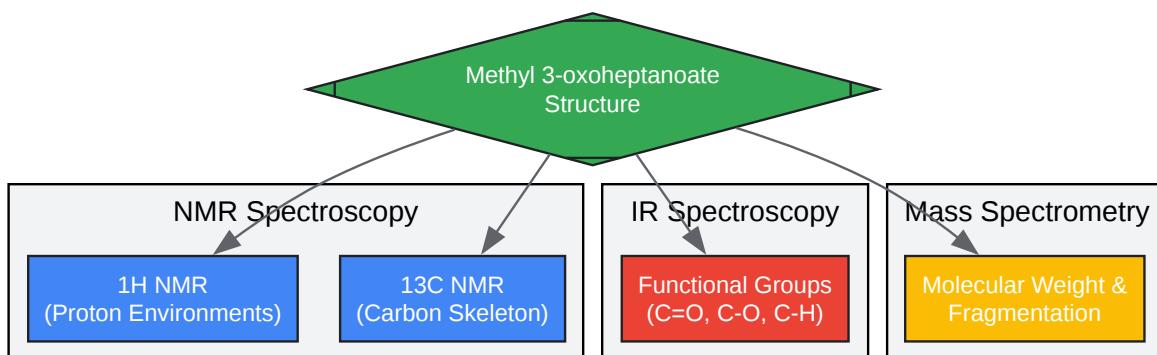
- Sample Preparation: A dilute solution of **Methyl 3-oxoheptanoate** is prepared in a volatile organic solvent such as dichloromethane or hexane.
- Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) is used for the analysis.
- Gas Chromatography: The sample is injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.
- Mass Spectrometry: As **Methyl 3-oxoheptanoate** elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with electrons (Electron Ionization - EI), causing it to ionize and fragment. The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z).
- Data Analysis: The mass spectrum is a plot of the relative abundance of the ions versus their m/z ratio. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Visualizations

The following diagrams illustrate the relationship between the spectroscopic techniques and the structural information they provide, as well as a general workflow for spectroscopic analysis.

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Caption: Experimental workflow for the spectroscopic analysis of **Methyl 3-oxoheptanoate**.

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Caption: Correlation of spectroscopic techniques with the structural information of **Methyl 3-oxoheptanoate**.

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